ROMK Inhibitory Potency in Thallium Flux Assay: Target Compound vs. Structurally Related Pyrimidine-4-amines from US9062070
In the ROMK channel functional thallium flux assay performed in 384-well format using FLIPR-Tetra and HEK-hKir1.1 cells, 6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine (BDBM194954) achieves an IC₅₀ of 20 nM [1]. By contrast, two structurally related pyrimidine-containing ROMK inhibitors from the same assignee's US9062070 patent—BDBM163857 (compounds 2A–2H) and BDBM163809 (compounds 64/65)—yield thallium flux IC₅₀ values of 130 nM and 120 nM, respectively, under equivalent conditions [2][3]. This represents a 6.0- to 6.5-fold potency advantage for the target compound.
| Evidence Dimension | ROMK (Kir1.1) inhibition – thallium flux functional assay |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM |
| Comparator Or Baseline | BDBM163857 (US9062070, 2A–2H): IC₅₀ = 130 nM; BDBM163809 (US9062070, 64/65): IC₅₀ = 120 nM |
| Quantified Difference | 6.0- to 6.5-fold lower IC₅₀ (i.e., higher potency) for the target compound |
| Conditions | 384-well FLIPR-Tetra thallium flux assay, HEK-hKir1.1 cells, T = 2°C |
Why This Matters
A 6-fold potency difference in the same assay format translates directly to lower compound consumption in screening cascades and a wider dynamic range for dose-response studies, reducing per-experiment material costs.
- [1] BindingDB BDBM194954: Thallium flux IC₅₀ = 20 nM. Assay ID 1, Entry ID 7439. BindingDB, accessed 2026. View Source
- [2] BindingDB BDBM163857: Thallium flux IC₅₀ = 130 nM. Assay ID 1, Entry ID 6996. BindingDB, accessed 2026. View Source
- [3] BindingDB BDBM163809: Thallium flux IC₅₀ = 120 nM. Assay ID 2, Entry ID 6996. BindingDB, accessed 2026. View Source
